4-[Methyl(propyl)amino]benzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Methyl(propyl)amino]benzoic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.70324 . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds such as 4-(aminomethyl)benzoic acid have been reported to have potent gpr54 (a g protein-coupled receptor) agonistic activity .
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Related compounds such as 4-(aminomethyl)benzoic acid have been used in the synthesis of cobalt carboxy phosphonates and apoptozole (az), which has cellular potency to promote membrane trafficking of mutant cystic fibrosis transmembrane conductance regulator (cftr) chloride channel activity .
Result of Action
Similar compounds such as 4-(aminomethyl)benzoic acid have been reported to have antihemorrhagic effects, which are used for the treatment of internal hemorrhage .
Action Environment
It’s known that the chemical environment can significantly influence the reactivity and stability of similar compounds .
Preparation Methods
The synthesis of 4-[Methyl(propyl)amino]benzoic acid hydrochloride can be achieved through several methods. One common approach involves the reaction of 4-aminobenzoic acid with methyl(propyl)amine in the presence of hydrochloric acid. The reaction conditions typically include a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
4-[Methyl(propyl)amino]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced with other groups.
Scientific Research Applications
4-[Methyl(propyl)amino]benzoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: The compound is used in the production of various industrial chemicals and materials
Comparison with Similar Compounds
4-[Methyl(propyl)amino]benzoic acid hydrochloride can be compared with other similar compounds, such as:
4-Aminobenzoic acid: This compound is structurally similar but lacks the methyl(propyl)amino group.
Methyl 4-aminobenzoate: This ester derivative of 4-aminobenzoic acid is used in various chemical and pharmaceutical applications.
Para-aminobenzoic acid (PABA): PABA is another related compound with similar biological activities and applications.
Properties
IUPAC Name |
4-[methyl(propyl)amino]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-3-8-12(2)10-6-4-9(5-7-10)11(13)14;/h4-7H,3,8H2,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURMETNOZMCRLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1=CC=C(C=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.